

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

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Compound of Interest

Compound Name: 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline
CAS No.: 1179140-55-6
Cat. No.: B1420232

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The synthesis of complex organic molecules necessitates a logical and strategic approach. For **3,5-Difluoro-4-(pyrrolidin-1-yl)aniline**, the most effective strategy involves a two-step sequence predicated on well-established, high-yielding reactions: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a standard reduction of a nitro group.

Retrosynthetic Analysis:

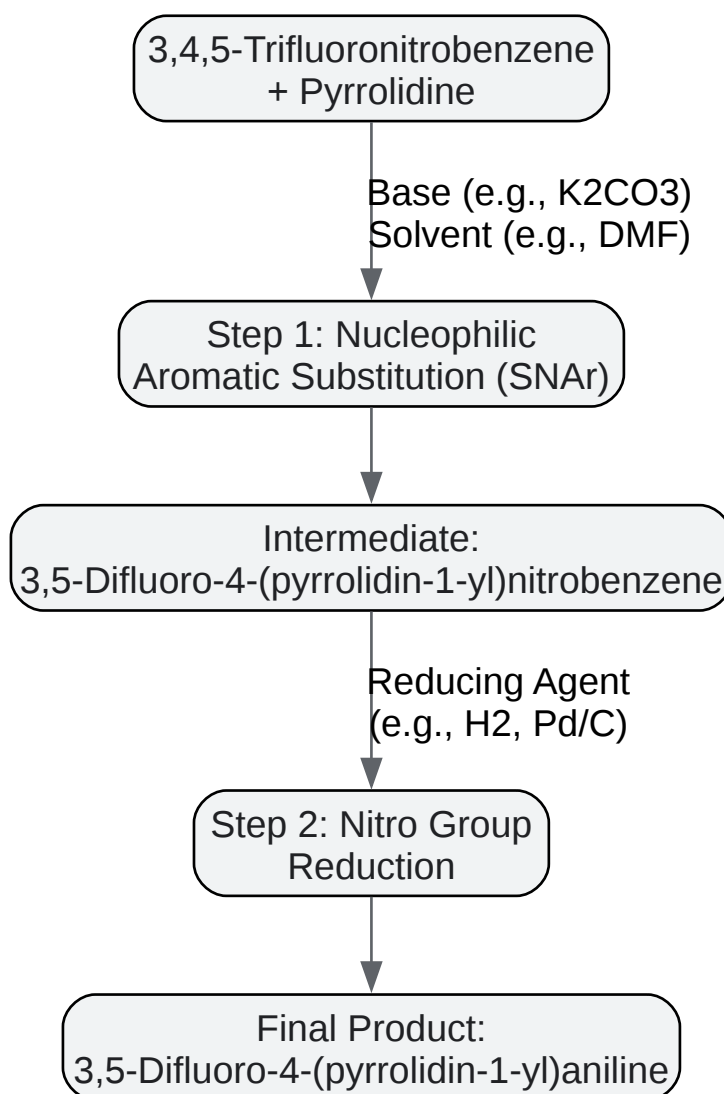
Our retrosynthetic analysis begins by disconnecting the aniline functional group. The amino group can be readily installed via the reduction of a nitro group, a reliable and extensively documented transformation. This leads us to the key intermediate, 3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene.

The second disconnection targets the C-N bond between the aromatic ring and the pyrrolidine moiety. This bond is ideally formed through a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is highly effective on electron-deficient aromatic rings, such as those bearing multiple fluorine atoms and a nitro group.^{[1][2]} The logical precursors are therefore pyrrolidine and a suitable poly-fluorinated, nitro-substituted benzene derivative,

specifically 3,4,5-trifluoronitrobenzene. This starting material is commercially available and primed for a highly regioselective substitution reaction.

Forward Synthesis Pathway:

The chosen synthetic pathway leverages the inherent reactivity of the selected starting materials to ensure high efficiency and selectivity.



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Caption: Overall synthetic workflow for **3,5-Difluoro-4-(pyrrolidin-1-yl)aniline**.

Detailed Synthesis and Mechanistic Discussion

Part 2.1: Synthesis of 3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene via SNAr

This crucial first step establishes the core structure of the target molecule. The reaction proceeds via a nucleophilic attack of pyrrolidine on the electron-deficient aromatic ring of 3,4,5-trifluoronitrobenzene.

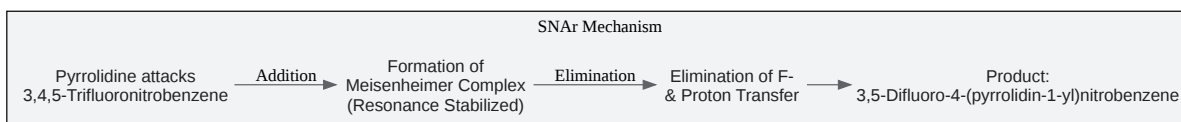
Causality of Experimental Choices:

- **Substrate:** 3,4,5-trifluoronitrobenzene is an ideal substrate. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of three fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack.^[2]
- **Regioselectivity:** The attack of pyrrolidine occurs specifically at the C4 position (para to the nitro group). This is because the negative charge in the resulting intermediate (the Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.^{[1][3]} Substitution at C3 or C5 would not allow for this resonance stabilization.
- **Reagents:** Pyrrolidine serves as the nucleophile. A mild base, such as potassium carbonate (K_2CO_3), is used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
- **Solvent:** A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is preferred as it effectively solvates the ions involved in the reaction without interfering with the nucleophile.^[4]

Reaction Mechanism: Addition-Elimination (SNAr)

The SNAr mechanism is a two-step process:

- **Addition:** The nucleophile (pyrrolidine) attacks the carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
- **Elimination:** The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion).



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Caption: The Addition-Elimination (S_NAr) mechanism is key to the synthesis.

Experimental Protocol:

- To a solution of 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq).
- Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.
- Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
- Cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene as a solid.

Part 2.2: Reduction to 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

- Reducing Agent: Hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) is a standard and highly effective system for nitro group reduction. It offers high yields and the byproducts (water) are easily removed.[5]
- Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used as they are inert to the reaction conditions and effectively dissolve the substrate.
- Safety: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Proper safety precautions, including performing the reaction under an inert atmosphere before introducing hydrogen and careful handling of the catalyst, are essential.

Experimental Protocol:

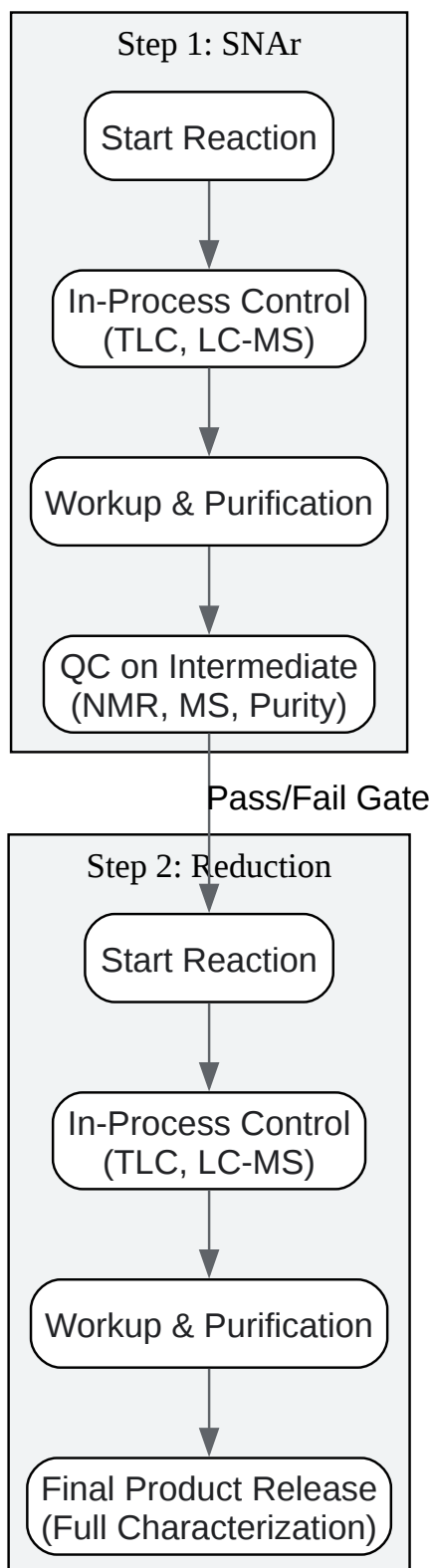
- Dissolve 3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
- Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
- Seal the vessel, evacuate the air, and replace it with nitrogen gas (repeat 3 times).
- Introduce hydrogen gas (typically via a balloon or from a pressurized cylinder) and stir the mixture vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
- Once complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary to afford **3,5-Difluoro-4-(pyrrolidin-1-yl)aniline**. [6]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this synthesis, a robust quality control (QC) system must be implemented at each stage. This self-validating process ensures that each step meets predefined specifications before proceeding to the next, minimizing waste and ensuring the final product's quality.

Process Analytical Technology (PAT):

- **In-process Monitoring:** Reaction progress is monitored using techniques like TLC, GC-MS, or HPLC. This allows for real-time assessment of the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion.
- **Intermediate Qualification:** Before proceeding to the reduction step, the purity of the isolated 3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene intermediate must be confirmed. NMR (^1H and ^{19}F) and LC-MS are used to verify its structure and purity.
- **Final Product Release:** The final product, **3,5-Difluoro-4-(pyrrolidin-1-yl)aniline**, must meet stringent purity criteria. A full characterization panel including ^1H NMR, ^{13}C NMR, ^{19}F NMR, Mass Spectrometry, and HPLC analysis (for purity assessment, >98% is typical) is required for batch release.



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Caption: A quality control workflow ensures the integrity of the synthesis.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the described synthesis. Values are representative and may vary based on scale and specific laboratory conditions.

Parameter	Step 1: S _N Ar Reaction	Step 2: Nitro Reduction
Starting Material	3,4,5-Trifluoronitrobenzene	3,5-Difluoro-4-(pyrrolidin-1-yl)nitrobenzene
Key Reagents	Pyrrolidine, K ₂ CO ₃	H ₂ , 10% Pd/C
Solvent	DMF	Ethanol or Methanol
Temperature	80-90 °C	Room Temperature
Typical Reaction Time	4-6 hours	2-4 hours
Typical Yield	85-95%	>95%
Purity (Post-Purification)	>98%	>98%
Analytical Techniques	TLC, LC-MS, NMR	TLC, LC-MS, NMR, HPLC

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